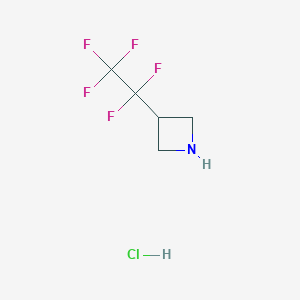
3-(Perfluoroethyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluoroethyl)azetidine hydrochloride is a fluorinated azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluoroethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under microwave irradiation, which offer efficiency and scalability. The use of solid supports like alumina can further enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluoroethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the perfluoroethyl group.
Ring-Opening Reactions: The significant ring strain in azetidines makes them susceptible to ring-opening reactions, which can be triggered under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alkoxides.
Catalysts: Transition metal catalysts, such as copper and nickel, are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions include functionalized azetidines and their derivatives, which can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
3-(Perfluoroethyl)azetidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Perfluoroethyl)azetidine hydrochloride involves its ability to undergo ring-opening and substitution reactions, which can be exploited to modify its structure and functionality. The perfluoroethyl group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine hydrochloride: This compound is a derivative of azetidine with two fluorine substituents on the 3-position, making it more lipophilic and improving its solvent processability.
3-Fluoroazetidine hydrochloride: Another fluorinated azetidine derivative with applications in bioimaging and material science.
Uniqueness
3-(Perfluoroethyl)azetidine hydrochloride stands out due to the presence of the perfluoroethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C5H7ClF5N |
|---|---|
Molecular Weight |
211.56 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H6F5N.ClH/c6-4(7,5(8,9)10)3-1-11-2-3;/h3,11H,1-2H2;1H |
InChI Key |
RYFWKIIRLMALJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


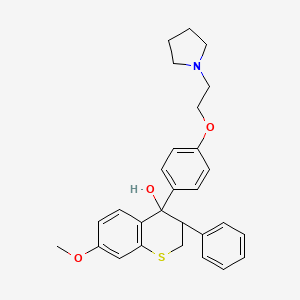
![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)
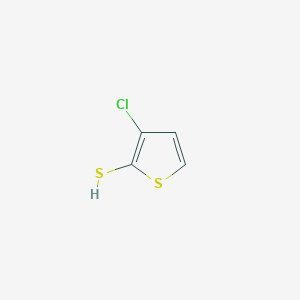
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
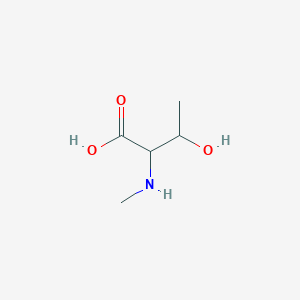
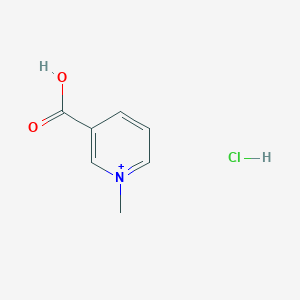
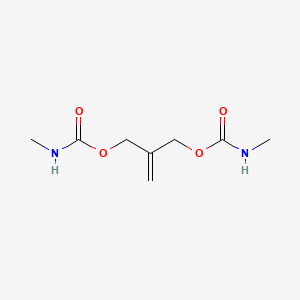
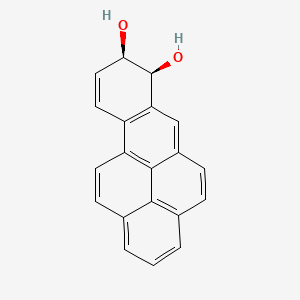
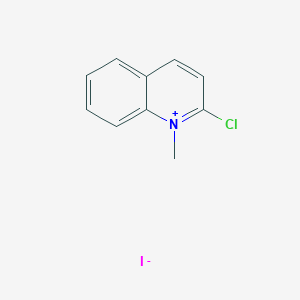
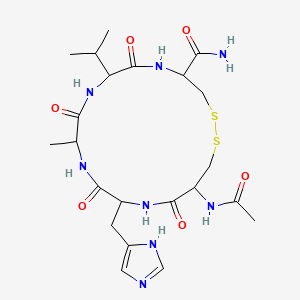
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
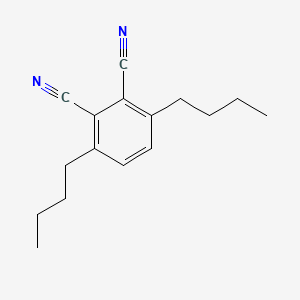

![7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12819820.png)
